N1-[3-(Methylthio)phenyl]-2-chloroacetamide
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Description
N1-[3-(Methylthio)phenyl]-2-chloroacetamide is a useful research compound. Its molecular formula is C9H10ClNOS and its molecular weight is 215.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectroscopy Applications
Research on substituted N-(phenyl)-2-chloroacetamides, which include compounds similar to N1-[3-(Methylthio)phenyl]-2-chloroacetamide, has involved 35Cl NQR spectroscopy to investigate the structure and dynamics of these molecules. A study by Gowda et al. (1999) focused on methyl- and nitro-substituted derivatives, providing insights into the electronic effects of substituents on the chloroacetamide moiety.
Herbicidal Activity
Some N-(1-alkenyl)-2-chloroacetamides, closely related in structure, have been synthesized and tested for herbicidal activity against paddy field weeds. Okamoto et al. (1991) found that certain derivatives exhibit significant herbicidal properties, suggesting potential agricultural applications for related chloroacetamide compounds Okamoto et al. (1991).
Pharmacokinetics and Lipophilicity
The lipophilicity and pharmacokinetics of N-(substituted phenyl)-2-chloroacetamides were evaluated by Vastag et al. (2018) using chromatographic techniques. The study concluded that these compounds meet the theoretical requirements for bioactive compounds, with significant implications for their pharmacokinetic properties and potential as drug candidates Vastag et al. (2018).
Antimicrobial Activity
A series of N-(substituted phenyl)-2-chloroacetamides were screened for antimicrobial potential by Bogdanović et al. (2021). Their study, based on QSAR analysis and standard antimicrobial testing, highlighted the compounds' effectiveness against various bacteria and pathogenic yeasts, paving the way for the development of new antimicrobial agents Bogdanović et al. (2021).
Theoretical Studies
Theoretical studies, such as those by Al-hazam (2009), have provided spectroscopic and computational insights into α-chloroacetamide derivatives. These studies offer a deeper understanding of the compounds' structures and the effects of various substituents, contributing to the broader knowledge of chloroacetamides' chemical behavior Al-hazam (2009).
Properties
IUPAC Name |
2-chloro-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHJOIYPKBFDCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384095 |
Source
|
Record name | 2-Chloro-N-[3-(methylsulfanyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85126-64-3 |
Source
|
Record name | 2-Chloro-N-[3-(methylsulfanyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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